molecular formula C5H5Cl2N3O B1351370 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone CAS No. 625401-77-6

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Cat. No.: B1351370
CAS No.: 625401-77-6
M. Wt: 194.02 g/mol
InChI Key: GHHPTRPUNZLOGZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the proliferation of certain cancer cells by interfering with signaling pathways such as the PI3K/Akt pathway . Additionally, it can induce apoptosis in these cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions. Additionally, the compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, the compound may degrade, leading to reduced potency and altered effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxicity or adverse effects, such as liver damage or altered metabolic function . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . These metabolic pathways can influence the overall effects of the compound on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . Understanding these transport mechanisms is essential for predicting the compound’s effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with acetone under controlled conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Mechanism of Action

Properties

IUPAC Name

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHPTRPUNZLOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402023
Record name 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625401-77-6
Record name 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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